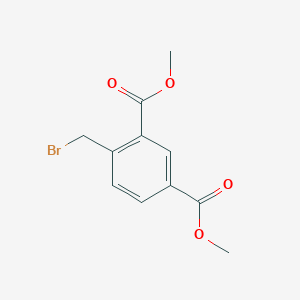

Dimethyl 4-(bromomethyl)isophthalate

Overview

Description

Dimethyl 4-(bromomethyl)isophthalate, also known as DBMI, is an organic compound that is widely used in scientific research. It has a variety of applications, from synthesizing molecules to studying the biochemical and physiological effects of certain compounds.

Scientific Research Applications

Synthesis in Polymer Chemistry

Dimethyl 4,6-bis(bromomethyl) isophthalate, a variant of Dimethyl 4-(bromomethyl)isophthalate, has been utilized in the synthesis of novel structural polystyrenes. These polystyrenes feature two ester groups in the mid-main chain, prepared through a controlled process known as atom transfer radical polymerization (ATRP) of styrene. This method yields polymers with controlled molecular weight and narrow polydispersity, essential for precision in polymer chemistry applications (Yu Tao, Wang Yun, Lu Dairen, Bai Ru-ke, Lu Weiqi, 2007).

Optical Activity Research

Research into the synthesis conditions of compounds similar to this compound has been conducted. In one study, dimethyl 5-(1-methyl-1-methoxycarbonylmethyloxy) isophthalate was synthesized, yielding a 60% success rate. The research focused on understanding the optical activity of the compound, revealing its SN1 reaction mechanism (W. Pen, 2014).

Application in Metal-Organic Frameworks

A study involving the use of isophthalic acid, related to this compound, in the atom transfer radical polymerization (ATRP) of methyl methacrylate shows its potential in creating controlled molecular structures. This research can influence the design of metal-organic frameworks (MOFs) for applications such as gas capture or catalysis (Shenmin Zhu, D. Yan, 2000).

Synthesis of Supramolecules and Dendrimers

Dimethyl isophthalate, related to this compound, has been used in the synthesis of supramolecules and dendrimers. These complex molecular structures have applications in various fields, including drug delivery, materials science, and nanotechnology (De-jiang Li, Feijun Dan, Heqing Fu, 2008).

Environmental Applications

Dimethyl isophthalate, closely related to this compound, has been studied for its degradability in environmental contexts. Understanding how such compounds break down in the environment is crucial for assessing their ecological impact and developing methods for their safe disposal (Zhuhua Luo, K. Pang, Yi-Rui Wu, Jidong Gu, R. Chow, L. Vrijmoed, 2012).

Mechanism of Action

Biochemical Pathways

It’s worth noting that similar compounds, such as phthalates, have been shown to disrupt various biochemical pathways .

Pharmacokinetics

It has been suggested that the compound has high gastrointestinal absorption and is a potential inhibitor of cyp1a2 and cyp2c19 . These properties could impact the bioavailability of the compound.

Action Environment

It’s worth noting that the compound should be stored in an inert atmosphere at 2-8°c .

Safety and Hazards

Dimethyl 4-(bromomethyl)isophthalate is classified as a dangerous compound. It has been assigned the signal word “Danger” and is associated with hazard statements H301, H311, H331, and H341 . Precautionary measures include avoiding contact with skin and eyes, wearing protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name |

dimethyl 4-(bromomethyl)benzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO4/c1-15-10(13)7-3-4-8(6-12)9(5-7)11(14)16-2/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANRZBUXUDASAAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)CBr)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50565437 | |

| Record name | Dimethyl 4-(bromomethyl)benzene-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50565437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16281-94-0 | |

| Record name | Dimethyl 4-(bromomethyl)benzene-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50565437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.